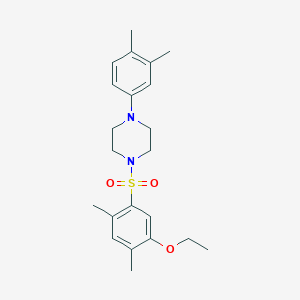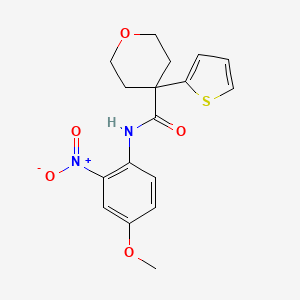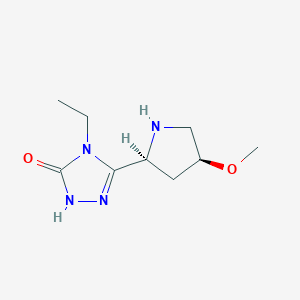
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis.
Mécanisme D'action
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and a subsequent decrease in protein synthesis, which can induce cell death in cancer cells with high levels of ribosomal RNA synthesis.
Biochemical and Physiological Effects:
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells with high levels of ribosomal RNA synthesis. It has also been shown to have neuroprotective effects in animal models of Huntington's disease and ALS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide is its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis, which can potentially reduce the toxicity associated with traditional chemotherapy. However, 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has also been shown to have limited efficacy in some cancer types, and further research is needed to determine its optimal use in cancer treatment.
Orientations Futures
Future research on 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide should focus on optimizing its use in cancer treatment, including identifying the most effective dosing regimens and combination therapies. Additionally, further research is needed to determine the potential applications of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide in the treatment of neurodegenerative diseases. Finally, the development of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide analogs with improved efficacy and safety profiles should be explored.
Méthodes De Synthèse
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide is a synthetic compound that can be prepared using a variety of methods. One of the most common synthesis methods involves the reaction of 2-methylbenzylamine with cyclohexanecarbonyl chloride to form the intermediate N-(2-methylphenyl)cyclohexanecarboxamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, leading to inhibition of tumor growth and induction of apoptosis. 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
Propriétés
IUPAC Name |
N-[2-(2-methylanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-5-6-10-14(12)18-15(19)11-17-16(20)13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKFURMQOFYMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)


![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)



![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)

![3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid](/img/structure/B2580161.png)